1,3-Dichloro-1,2,2-trifluoropropane
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Overview
Description
1,3-Dichloro-1,2,2-trifluoropropane is an organofluorine compound with the molecular formula C₃H₃Cl₂F₃. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of other chemicals.
Preparation Methods
1,3-Dichloro-1,2,2-trifluoropropane can be synthesized through several methods. One common synthetic route involves the photochlorination of 3,3,3-trifluoropropene in the presence of chlorine gas. The reaction is carried out in a photochlorination reaction kettle, followed by rectification to obtain the desired product . Another method involves the gas-phase catalytic dehydrochlorination of 2,3-dichloro-1,1,1-trifluoropropane using a fixed bed reactor filled with a catalyst .
Chemical Reactions Analysis
1,3-Dichloro-1,2,2-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can be hydrolyzed to form corresponding alcohols and halide ions.
Common reagents used in these reactions include chlorine gas, hydrogen fluoride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dichloro-1,2,2-trifluoropropane has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds.
Biology and Medicine: The compound is studied for its potential use in pharmaceuticals and as a reagent in biochemical research.
Industry: It is used in the production of refrigerants, solvents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Dichloro-1,2,2-trifluoropropane involves the cleavage of carbon-halogen bonds, leading to the formation of primary alcohols, halide ions, and protons. This process is catalyzed by specific enzymes or catalysts that facilitate the hydrolytic cleavage of these bonds .
Comparison with Similar Compounds
1,3-Dichloro-1,2,2-trifluoropropane can be compared with other similar compounds such as:
3,3-Dichloro-1,1,1-trifluoropropane: Similar in structure but differs in the position of chlorine atoms.
2,3-Dichloro-1,1,1-trifluoropropane: Another isomer with different reactivity and applications.
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane: Contains additional chlorine atoms, leading to different chemical properties.
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and stability compared to its isomers and other related compounds.
Properties
CAS No. |
67406-68-2 |
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Molecular Formula |
C3H3Cl2F3 |
Molecular Weight |
166.95 g/mol |
IUPAC Name |
1,3-dichloro-1,2,2-trifluoropropane |
InChI |
InChI=1S/C3H3Cl2F3/c4-1-3(7,8)2(5)6/h2H,1H2 |
InChI Key |
RYTOJOQLZSURDX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)Cl)(F)F)Cl |
Origin of Product |
United States |
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